N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide
CAS No.: 1203269-68-4
Cat. No.: VC7071714
Molecular Formula: C14H25N5O
Molecular Weight: 279.388
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203269-68-4 |
---|---|
Molecular Formula | C14H25N5O |
Molecular Weight | 279.388 |
IUPAC Name | N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,2-dimethylpropanamide |
Standard InChI | InChI=1S/C14H25N5O/c1-6-15-11-9-12(19-10(2)18-11)16-7-8-17-13(20)14(3,4)5/h9H,6-8H2,1-5H3,(H,17,20)(H2,15,16,18,19) |
Standard InChI Key | PNKGWJPPCMOQLD-UHFFFAOYSA-N |
SMILES | CCNC1=CC(=NC(=N1)C)NCCNC(=O)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide features a pyrimidine ring substituted at positions 2, 4, and 6. The 2-position carries a methyl group, while the 4- and 6-positions are functionalized with ethylamino and ethylenediamine-linked pivalamide groups, respectively. The pivalamide moiety (tert-butyl carboxamide) introduces steric bulk and hydrophobicity, potentially influencing membrane permeability and protein-binding interactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1203269-68-4 |
Molecular Formula | C₁₄H₂₅N₅O |
Molecular Weight | 279.388 g/mol |
IUPAC Name | N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide |
Solubility | Not reported |
Melting Point | Not reported |
Synthetic Methodology
Stepwise Synthesis
The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide involves three principal stages:
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Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones or β-keto esters under acidic conditions yields 2-methylpyrimidin-4-amine intermediates.
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Ethylamino Functionalization: Nucleophilic substitution at the 6-position using ethylamine introduces the ethylamino group.
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Pivalamide Conjugation: Reaction of the primary amine on the ethylenediamine linker with pivaloyl chloride (2,2-dimethylpropanoyl chloride) completes the synthesis.
Critical challenges include controlling regioselectivity during pyrimidine substitution and minimizing side reactions during amide bond formation. Purification typically employs column chromatography or recrystallization from polar aprotic solvents.
Biological Activity and Mechanistic Hypotheses
Autophagy Modulation
WO2016033100A1 highlights pyrimidine derivatives as ULK1 inhibitors capable of synergizing with mTOR inhibitors to block autophagy in cancer cells . While unconfirmed for this specific compound, the presence of a 2-methylpyrimidine scaffold raises the possibility of similar autophagy-regulating properties, potentially applicable in overcoming chemoresistance .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The pyrimidine ring’s electron-deficient nature permits electrophilic aromatic substitution at the 5-position, though steric hindrance from the 2-methyl group may limit reactivity. Halogenation or nitration could generate derivatives for structure-activity relationship studies.
Research Gaps and Future Directions
Pharmacological Profiling
In vitro screening against kinase panels and autophagy markers is essential to validate hypothetical mechanisms. Priority targets should include mTOR, ULK1, and related signaling pathways implicated in WO2016033100A1 .
ADMET Optimization
The compound’s high molecular weight (279 g/mol) and polar surface area may limit blood-brain barrier penetration. Introducing fluorine atoms or modifying the pivalamide group could improve pharmacokinetics while retaining target affinity .
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